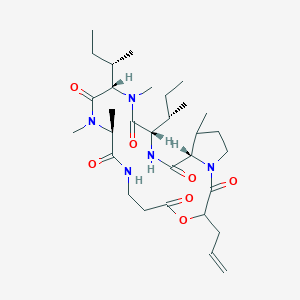
destruxin A5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Destruxin A5, also known as this compound, is a useful research compound. Its molecular formula is C31H51N5O7 and its molecular weight is 605.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Liver Fibrosis
Destruxin A5 has demonstrated significant anti-fibrotic effects in liver fibrosis models. Research indicates that it effectively reduces the levels of phosphorylated PDGFR-β, AKT, and ERK in liver tissues, suggesting a decrease in fibrogenic signaling pathways. In vitro, ex vivo, and in vivo studies have shown that this compound alleviates liver fibrosis by blocking PDGF-BB/PDGFR-β signaling .
Cancer Treatment
This compound has been investigated for its anticancer properties against various malignancies, including:
- Colorectal Cancer : Studies have shown that this compound can induce apoptosis in colorectal cancer cells through intrinsic mitochondrial pathways and by inhibiting cell cycle progression .
- Leukemia and Lymphomas : The compound has exhibited cytotoxic effects against leukemia and lymphoma cell lines, demonstrating potential as a therapeutic agent in hematological malignancies .
- Non-Small Cell Lung Cancer : this compound has shown promise when used in combination with other therapies, such as tyrosine kinase inhibitors, enhancing therapeutic efficacy against non-small cell lung cancer .
Case Studies
Several studies have documented the efficacy of this compound across different models:
Potential for Clinical Use
The selective nature of this compound's action on the PDGF-BB/PDGFR-β pathway presents it as a promising candidate for further clinical development. Its ability to target specific signaling pathways without affecting other cellular functions may reduce side effects commonly associated with broad-spectrum chemotherapeutics.
Propiedades
Fórmula molecular |
C31H51N5O7 |
|---|---|
Peso molecular |
605.8 g/mol |
Nombre IUPAC |
(10S,13S,16S,19S)-13,16-bis[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C31H51N5O7/c1-10-13-22-29(40)36-17-15-20(6)25(36)28(39)33-24(18(4)11-2)30(41)35(9)26(19(5)12-3)31(42)34(8)21(7)27(38)32-16-14-23(37)43-22/h10,18-22,24-26H,1,11-17H2,2-9H3,(H,32,38)(H,33,39)/t18-,19-,20?,21-,22?,24-,25-,26-/m0/s1 |
Clave InChI |
PGUIAWATJDLBEN-KOSMNMCVSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)OC(C(=O)N2CCC([C@H]2C(=O)N1)C)CC=C)C)C)[C@@H](C)CC)C |
SMILES canónico |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC=C)C)C)C(C)CC)C |
Sinónimos |
destruxin A5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















